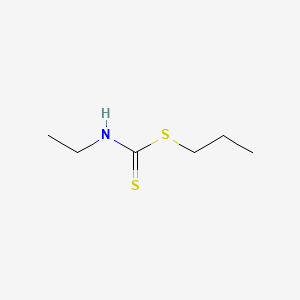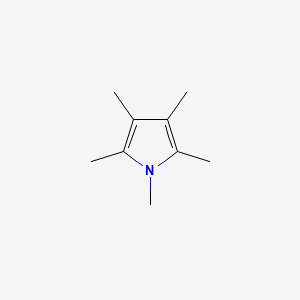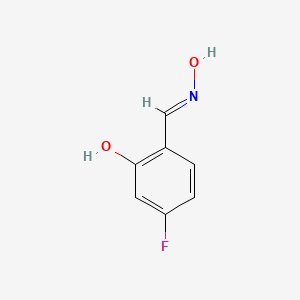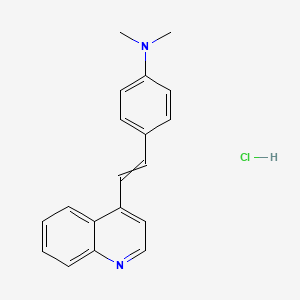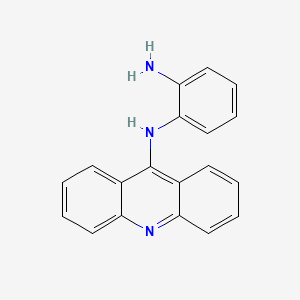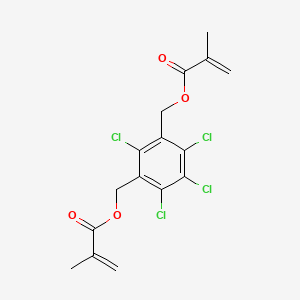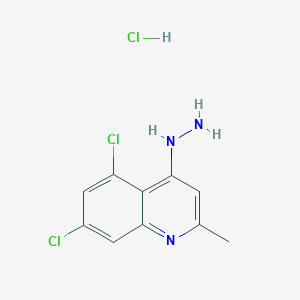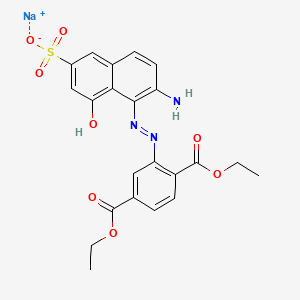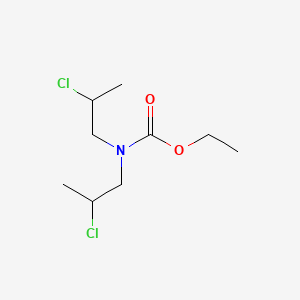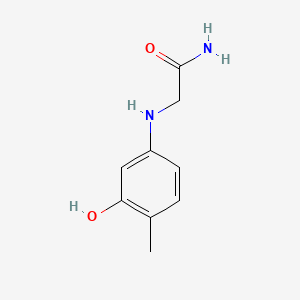
2-((3-Hydroxy-4-methylphenyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-4-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydroxy group and a methyl group attached to an aniline ring, which is further connected to an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-methylanilino)acetamide typically involves the reaction of 3-hydroxy-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-hydroxy-4-methylaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature range of 0-5°C.
Procedure: The 3-hydroxy-4-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(3-hydroxy-4-methylanilino)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is achieved by optimizing reaction conditions and employing advanced purification techniques.
化学反应分析
Types of Reactions
2-(3-hydroxy-4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
2-(3-hydroxy-4-methylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(3-hydroxy-4-methylanilino)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acetamide group can participate in amide bond formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
相似化合物的比较
2-(3-hydroxy-4-methylanilino)acetamide can be compared with other similar compounds, such as:
2-(3-hydroxyanilino)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-methylanilino)acetamide: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
2-(3-hydroxy-4-chloroanilino)acetamide: Contains a chloro group instead of a methyl group, which may alter its chemical and biological properties.
The uniqueness of 2-(3-hydroxy-4-methylanilino)acetamide lies in the presence of both hydroxy and methyl groups on the aniline ring, which can significantly impact its chemical reactivity and biological interactions.
属性
CAS 编号 |
7207-40-1 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(3-hydroxy-4-methylanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)12)11-5-9(10)13/h2-4,11-12H,5H2,1H3,(H2,10,13) |
InChI 键 |
VSSLBIBNTSJNSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


